molecular formula C16H16ClNO2 B448521 N-(3-chlorophenyl)-2-phenoxybutanamide

N-(3-chlorophenyl)-2-phenoxybutanamide

Cat. No.: B448521
M. Wt: 289.75g/mol
InChI Key: ZHAJKSOTCQWSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chlorophenyl)-2-phenoxybutanamide is an amide derivative characterized by a 3-chlorophenyl group attached to a phenoxybutanamide backbone. The compound’s core structure suggests it may exhibit biological activity, particularly in antimicrobial or agrochemical contexts, based on comparisons with similar molecules .

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75g/mol

IUPAC Name

N-(3-chlorophenyl)-2-phenoxybutanamide

InChI

InChI=1S/C16H16ClNO2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2H2,1H3,(H,18,19)

InChI Key

ZHAJKSOTCQWSKO-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Position and Electronic Effects: The 3-chlorophenyl group in this compound provides distinct electronic effects compared to the 2-chlorophenyl isomer (e.g., N-(2-chlorophenyl)-2-methylbutanamide). The phenoxybutanamide backbone differs from phenylbutanamide analogs (e.g., N-(3-chloro-2-methylphenyl)-4-phenylbutanamide) by introducing an ether oxygen, which could improve solubility or metabolic stability .

Biological Activity :

  • Compounds like 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide demonstrate antimicrobial activity , suggesting that the 3-chlorophenyl group synergizes with heterocyclic moieties to disrupt microbial pathways .
  • The epoxide-containing analog (3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide) serves as a synthetic intermediate, highlighting the versatility of chlorophenyl amides in organic synthesis .

Synthetic Relevance :

  • The 2023 synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide underscores ongoing interest in chlorophenyl amides for drug discovery, particularly in optimizing pharmacokinetic profiles through extended aromatic systems .

Key Findings and Implications

  • Structure-Activity Relationships (SAR) : The position of chlorine and the nature of the amide/ether backbone critically influence biological and physicochemical properties. For instance, antimicrobial activity is enhanced when a 3-chlorophenyl group is paired with a sulfur-containing heterocycle .
  • Agrochemical Potential: Compounds like N-(3-chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3) may share functional similarities with known agrochemicals, such as flutolanil (a benzamide fungicide), though direct evidence is lacking .
  • Synthetic Challenges: The introduction of bulky substituents (e.g., methoxynaphthyl groups) requires advanced purification techniques, such as column chromatography with hexane/EtOAc gradients, as noted in related syntheses .

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